2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid
CAS No.:
Cat. No.: VC18260115
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-amino-2-methyl-4-pyrazol-1-ylbutanoic acid |
| Standard InChI | InChI=1S/C8H13N3O2/c1-8(9,7(12)13)3-6-11-5-2-4-10-11/h2,4-5H,3,6,9H2,1H3,(H,12,13) |
| Standard InChI Key | QGKIUNDEIOBJQP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCN1C=CC=N1)(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (IUPAC name: 2-amino-2-methyl-4-(pyrazol-1-yl)butanoic acid) integrates three functional domains:
-
A pyrazole ring (C₃H₃N₂), a five-membered heterocycle with adjacent nitrogen atoms.
-
A 2-amino-2-methyl substituent on the α-carbon of the butanoic acid chain.
-
A carboxylic acid terminus enabling salt formation or peptide bonding.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 2-amino-2-methyl-4-(pyrazol-1-yl)butanoic acid |
| Canonical SMILES | CC1=CN=CN1CCC(C)(C(=O)O)N |
| Topological Polar Surface Area | 101 Ų (indicative of high solubility) |
Synthesis Pathways and Optimization
Core Synthetic Strategies
The synthesis typically involves multi-step organic reactions, prioritizing the assembly of the pyrazole ring and its subsequent coupling to the amino acid backbone:
-
Pyrazole Ring Formation:
-
Cyclocondensation of hydrazines with 1,3-diketones or alkynes under catalytic conditions (e.g., Cu(I)/base systems).
-
Example: Reaction of hydrazine hydrate with acetylacetone yields 3-methylpyrazole, though the unsubstituted pyrazole requires modified precursors.
-
-
Amino Acid Backbone Preparation:
-
Strecker Synthesis: A protected α-aminonitrile intermediate is generated from 2-methyl-2-aminobutanal, followed by hydrolysis to the carboxylic acid.
-
Enantioselective Routes: Chiral catalysts (e.g., L-proline) may enforce stereocontrol at the α-carbon.
-
-
Coupling Reactions:
-
Nucleophilic substitution at the butanoic acid’s γ-position using pyrazole under Mitsunobu conditions (DEAD, PPh₃).
-
Alternative: Palladium-catalyzed cross-coupling for regioselective pyrazole attachment.
-
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole synthesis | Hydrazine hydrate, acetylacetone, 80°C | 65–75 |
| Amino acid protection | Boc₂O, DMAP, CH₂Cl₂ | 90 |
| Mitsunobu coupling | Pyrazole, DIAD, PPh₃, THF | 50–60 |
Pharmaceutical and Biochemical Applications
Drug Development Prospects
The pyrazole moiety is a hallmark of bioactive molecules, conferring antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Hybridizing this scaffold with an amino acid backbone enhances bioavailability and tissue penetration, as evidenced by:
-
Metabolic Stability: The carboxylic acid group facilitates active transport via amino acid transporters (e.g., LAT1), bypassing first-pass metabolism.
-
Targeted Delivery: Structural analogs have shown affinity for neurotransmitter receptors, suggesting potential in neurology.
Peptide Engineering and Ligand Design
-
Peptide Backbone Modification: Incorporation into peptide chains alters conformational dynamics, enabling protease resistance or novel binding motifs.
-
Coordination Chemistry: The pyrazole’s lone pairs and carboxylic acid’s chelating capacity allow complexation with transition metals (e.g., Cu²⁺, Zn²⁺), relevant to enzyme mimicry.
Analytical Characterization Techniques
Structural Validation
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (D₂O, 400 MHz): δ 1.45 (s, 3H, CH₃), 2.20–2.35 (m, 2H, CH₂), 3.90 (t, 1H, NH₂), 6.50 (d, 1H, pyrazole-H), 7.80 (d, 1H, pyrazole-H).
-
¹³C NMR: Distinct signals for carbonyl (175 ppm) and pyrazole carbons (105–150 ppm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity >98% achieved via C18 reverse-phase column (ACN/H₂O gradient).
-
Mass Spectrometry
-
ESI-MS: [M+H]⁺ peak at m/z 184.1 aligns with theoretical molecular weight.
Hypothetical Biological Activity and Research Directions
Putative Mechanisms of Action
-
Enzyme Inhibition: Pyrazole derivatives often target cyclooxygenase-2 (COX-2) or carbonic anhydrase, suggesting anti-inflammatory or anticancer potential.
-
Receptor Modulation: Structural similarity to GABA derivatives hints at neuroactive properties, though in vivo studies are lacking.
Future Research Priorities
-
Toxicological Profiling: Acute and chronic toxicity assays in model organisms.
-
Structure-Activity Relationships (SAR): Systematic variation of pyrazole substituents and amino acid stereochemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume